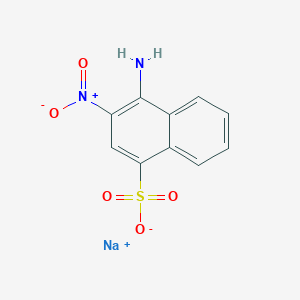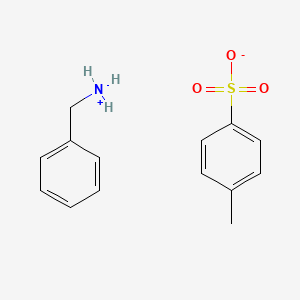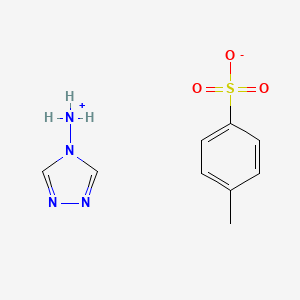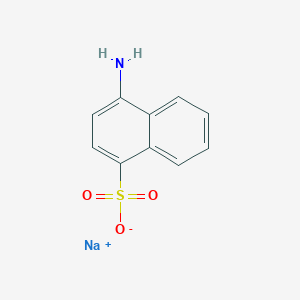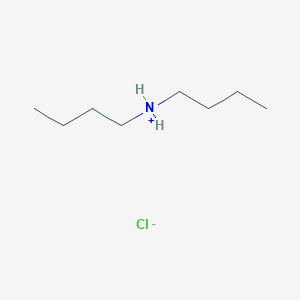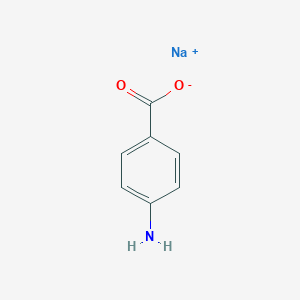
sodium;4-aminobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “sodium;4-aminobenzoate” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is a unique identifier assigned to a specific chemical compound, which allows researchers and scientists to access detailed information about its properties, structure, and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of sodium;4-aminobenzoate involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve a series of chemical reactions, including condensation, oxidation, and reduction reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up to meet the demand for the compound. Industrial production methods often involve the use of large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The industrial production of this compound may also involve the use of catalysts to enhance the reaction rates and improve the overall yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
sodium;4-aminobenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different reactivity.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
The chemical reactions involving this compound typically require specific reagents and conditions. For example:
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are often carried out under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions may require anhydrous conditions to prevent side reactions.
Substitution Reactions: Halogenating agents, nucleophiles, and electrophiles are often used in substitution reactions. The reaction conditions may vary depending on the specific substitution reaction being performed.
Major Products Formed
The major products formed from the chemical reactions of this compound depend on the type of reaction and the reagents used. For example:
Oxidation Reactions: The products may include oxidized derivatives of this compound with different functional groups.
Reduction Reactions: The products may include reduced forms of this compound with altered chemical properties.
Substitution Reactions: The products may include substituted derivatives of this compound with new functional groups or atoms.
Wissenschaftliche Forschungsanwendungen
sodium;4-aminobenzoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a reference standard in analytical chemistry.
Biology: this compound is used in biological studies to investigate its effects on cellular processes and biochemical pathways.
Medicine: The compound is studied for its potential therapeutic applications, including its effects on specific molecular targets and pathways.
Industry: this compound is used in industrial processes, such as the synthesis of other chemical compounds and the development of new materials.
Wirkmechanismus
The mechanism of action of sodium;4-aminobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to changes in their activity. These interactions can result in various biological effects, such as modulation of signaling pathways, alteration of gene expression, and changes in cellular function. The specific molecular targets and pathways involved in the mechanism of action of this compound depend on its chemical structure and properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
sodium;4-aminobenzoate can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
CID 11142: A compound with a similar chemical structure but different functional groups.
CID 11143: A compound with similar reactivity but different molecular targets.
CID 11144: A compound with similar biological effects but different chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and properties, which determine its reactivity, biological effects, and potential applications. Compared to similar compounds, this compound may have unique interactions with molecular targets, leading to distinct biological effects and therapeutic potential.
Eigenschaften
IUPAC Name |
sodium;4-aminobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETSAYZRDCRPJY-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)[O-])N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6NNaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
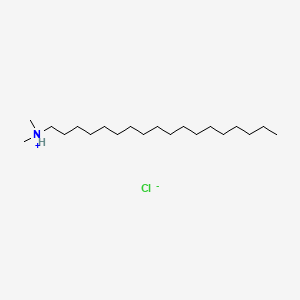
![4-[(11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl)oxy]-4-oxobutanoic acid](/img/structure/B7776245.png)

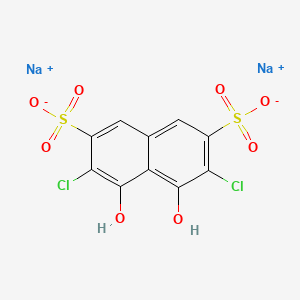
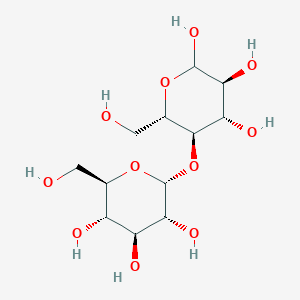
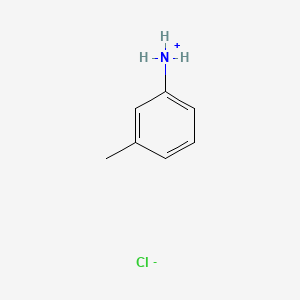
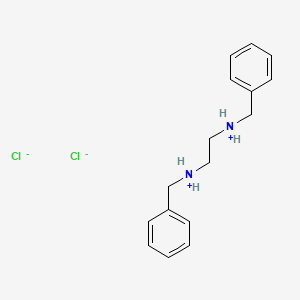
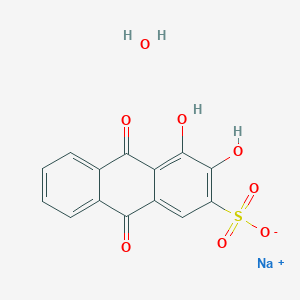
![Methyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate (H2SO4)](/img/structure/B7776268.png)
